Imazalil-d5 Sulfate
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Overview
Description
Imazalil-d5 (sulfate) is a deuterated form of imazalil, a systemic fungicide widely used in agriculture to control a variety of fungal pathogens. The deuterated version is often used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of imazalil .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imazalil-d5 (sulfate) involves the incorporation of deuterium atoms into the imazalil molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of a deuterated base and a deuterated solvent to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods: Industrial production of imazalil-d5 (sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired level of deuteration. The final product is then purified using techniques such as recrystallization or chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Imazalil-d5 (sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert imazalil-d5 (sulfate) into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Imazalil-d5 (sulfate) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of imazalil in various samples.
Biology: Employed in studies investigating the metabolism and degradation of imazalil in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of imazalil.
Mechanism of Action
Imazalil-d5 (sulfate) exerts its effects by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately the death of the fungal cells. The molecular targets involved in this mechanism include enzymes such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis .
Comparison with Similar Compounds
Enilconazole: Another imidazole fungicide with similar applications and mechanisms of action.
Chloramizole: A related compound with comparable antifungal properties.
Uniqueness: Imazalil-d5 (sulfate) is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. The presence of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification and analysis of imazalil in various samples .
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-(1,1,2,3,3-pentadeuterioprop-2-enoxy)ethyl]imidazole;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O.H2O4S/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-5(2,3)4/h2-6,8,10,14H,1,7,9H2;(H2,1,2,3,4)/i1D2,2D,7D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTXMTOYQVRHSK-XXANSLCBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])OC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)[2H].OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.